(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the core heterocyclic rings. The process can be summarized as follows:
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Formation of the 1,3,4-Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Synthesis of the Piperidine Derivative: : The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
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Thiazole Ring Formation: : The thiazole ring is typically formed by the condensation of α-haloketones with thioureas or thioamides.
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Coupling Reactions: : The final step involves coupling the prepared heterocyclic intermediates under conditions that facilitate the formation of the methanone linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.
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Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), which may reduce the oxadiazole or thiazole rings.
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Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the oxadiazole and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone:
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Medicinal Chemistry: : The compound’s heterocyclic structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.
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Biological Studies: : It can be used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.
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Agriculture: : The compound may serve as a pesticide or herbicide, leveraging its potential bioactivity against pests and pathogens.
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Materials Science: : Its structural properties could be exploited in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic or pesticidal effects.
Comparison with Similar Compounds
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: can be compared with other compounds containing similar heterocyclic structures:
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1,3,4-Oxadiazole Derivatives: : These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring in the compound of interest enhances its potential bioactivity.
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Thiazole Derivatives: : Thiazole-containing compounds are widely used in medicinal chemistry for their antimicrobial and anti-inflammatory effects
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Piperidine Derivatives: : Piperidine rings are common in many pharmaceuticals due to their ability to enhance the pharmacokinetic properties of drugs. The piperidine moiety in the compound contributes to its stability and bioavailability.
By combining these heterocyclic structures, This compound stands out for its multifaceted potential in various scientific and industrial applications.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-9(2)13-17-18-14(21-13)11-4-6-19(7-5-11)15(20)12-8-22-10(3)16-12/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGTVVFTSCGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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